Taurolipid C
CAS No.: 126513-90-4
Cat. No.: VC21253170
Molecular Formula: C36H71NO10S
Molecular Weight: 710 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 126513-90-4 |
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Molecular Formula | C36H71NO10S |
Molecular Weight | 710 g/mol |
IUPAC Name | 2-[(3-hexadecanoyloxy-2,7,12,13-tetrahydroxyoctadecanoyl)amino]ethanesulfonic acid |
Standard InChI | InChI=1S/C36H71NO10S/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-27-34(41)47-33(35(42)36(43)37-28-29-48(44,45)46)26-21-23-30(38)22-19-20-25-32(40)31(39)24-17-6-4-2/h30-33,35,38-40,42H,3-29H2,1-2H3,(H,37,43)(H,44,45,46) |
Standard InChI Key | BXEVRQCXMVJMIQ-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCC(=O)OC(CCCC(CCCCC(C(CCCCC)O)O)O)C(C(=O)NCCS(=O)(=O)O)O |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OC(CCCC(CCCCC(C(CCCCC)O)O)O)C(C(=O)NCCS(=O)(=O)O)O |
Introduction
Chemical Structure and Properties
Structural Identification
The complete chemical structure of Taurolipid C has been identified as 2-(3-acyloxy-2,7,12,13-tetrahydroxyoctadecanoylamino)ethanesulfonic acid. This identification was achieved through a combination of mild alkaline hydrolysis, methanolic hydrochloric acid hydrolysis, and spectroscopic analysis including mass spectrometry and nuclear magnetic resonance (NMR) techniques .
The structural composition of Taurolipid C includes:
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A taurine moiety (2-aminoethanesulfonic acid)
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A pentahydroxystearic acid component, specifically 2,3,7,12,13-pentahydroxystearic acid
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Non-hydroxy fatty acids attached to the C-3 position of the pentahydroxystearic acid component via ester linkage
Key Structural Features
NMR analysis of both intact and acetylated Taurolipid C revealed that the carboxyl group of the pentahydroxystearic acid component forms an amide bond with the amino group of taurine. Additionally, the hydroxyl group at the C-3 position of the pentahydroxystearic acid is esterified with non-hydroxy fatty acids. The remaining hydroxyl groups at positions C-2, C-7, C-12, and C-13 remain unmodified in the native structure .
This arrangement creates a complex amphipathic molecule with both hydrophilic regions (from the sulfonic acid group of taurine and the multiple hydroxyl groups) and hydrophobic regions (from the fatty acid components), giving Taurolipid C potential detergent-like properties similar to other members of the taurolipid family .
Discovery and Isolation
Initial Identification
Taurolipid C was discovered through systematic analysis of lipid fractions isolated from Tetrahymena thermophila cells. Researchers found that it constitutes approximately 1.2% of the total taurolipids present in these cells, making it a minor but notable component of the Tetrahymena lipidome .
Isolation Methodology
The isolation of Taurolipid C typically involves several chromatographic steps to separate it from other cellular lipids. The process generally follows these steps:
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Extraction of total lipids from Tetrahymena thermophila cells
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Fractionation of lipid extracts to isolate taurine-containing lipids
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Further purification using techniques such as thin-layer chromatography or high-performance liquid chromatography
The purified compound can then be subjected to various analytical techniques for structural elucidation, including NMR spectroscopy and mass spectrometry, which provided the definitive identification of its chemical structure .
Biosynthesis Pathway
Incorporation of Components
Experimental evidence supporting the biosynthetic pathway includes tracking studies using radiolabeled precursors. When Tetrahymena cells were incubated with double-labeled lipotaurine (biosynthesized from [2(n)-3H]taurine and [1-14C]stearic acid), both radioactive labels were detected in taurolipids A, B, and C. Furthermore, the ratio of 3H to 14C radioactivity in the lysotaurolipids matched that of the original lipotaurine, supporting the role of lipotaurine as a precursor in taurolipid biosynthesis .
Biological Functions
Enzyme Inhibition Properties
Research on related compounds Taurolipid A and B has demonstrated their ability to strongly inhibit the activity of Clostridium perfringens sialidase, an enzyme that hydrolyzes sialic acid residues from glycoproteins, glycolipids, and oligosaccharides. This inhibition is particularly effective at acidic pH and low ionic strength conditions .
For example, when 280 pmol of Taurolipid B was added to 20 mU of C. perfringens sialidase, enzyme activity decreased to just 7% of the original activity at pH 5.1 (the optimum pH for this enzyme). The inhibition mechanism was found to be non-competitive, suggesting taurolipids bind to sites other than the enzyme's active site .
While these findings specifically relate to Taurolipids A and B, the structural similarity of Taurolipid C suggests it may possess similar enzyme inhibitory properties, though this would require direct experimental verification.
Comparison with Other Taurolipids
Structural Differences Among Taurolipids
The taurolipid family includes several members with varying structures. The following table highlights the key structural differences between Taurolipid C and other characterized taurolipids:
Taurolipid | Chemical Identification | Key Structural Features |
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Taurolipid A | 2-(3-acyloxy-7,13-dihydroxyoctadecanoyl)aminoethanesulfonic acid | Contains two hydroxyl groups (at C-7 and C-13) on the octadecanoyl chain |
Taurolipid B | 2-(3-acyloxy-2,7,13-trihydroxyoctadecanoyl)aminoethanesulfonic acid | Contains three hydroxyl groups (at C-2, C-7, and C-13) on the octadecanoyl chain |
Taurolipid C | 2-(3-acyloxy-2,7,12,13-tetrahydroxyoctadecanoylamino)ethanesulfonic acid | Contains four hydroxyl groups (at C-2, C-7, C-12, and C-13) with a fifth hydroxyl at C-3 that is acylated |
Lipotaurine | 2-(7,13-dihydroxy-2-trans-octadecenoylamino)ethanesulfonic acid | Contains two hydroxyl groups and a trans double bond at C-2 of the octadecenoyl chain |
The main differences lie in the number and position of hydroxyl groups on the fatty acid component, as well as the presence or absence of additional modifications such as double bonds .
Research Significance and Applications
Model Systems for Lipid Biochemistry
Taurolipid C and related compounds from Tetrahymena provide valuable model systems for studying lipid biochemistry, particularly unusual lipid modifications and their biological significance. The unique structural features of Taurolipid C offer insights into specialized lipid adaptations in protozoan organisms .
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